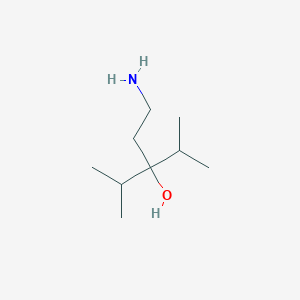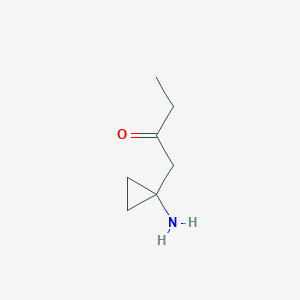![molecular formula C15H12F3NO2 B13166083 2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)
2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate is an organic compound that features a trifluoroethyl group attached to a biphenyl structure through a carbamate linkage. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with [1,1’-biphenyl]-2-yl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
[1,1’-biphenyl]-2-yl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The carbamate linkage can be reduced to form amines and alcohols.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug design and development, particularly in the modification of pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with molecular targets through the trifluoromethyl group, which can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.
2,2,2-Trifluoroethyl acetate: An ester with a trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate is unique due to its combination of a biphenyl structure with a trifluoroethyl carbamate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12F3NO2 |
|---|---|
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI-Schlüssel |
PHJJCPKKCDJLCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
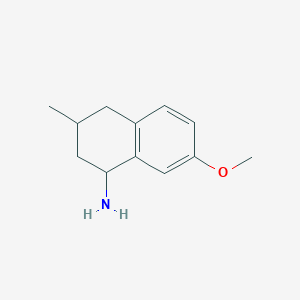
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
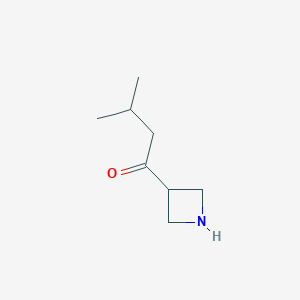
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)
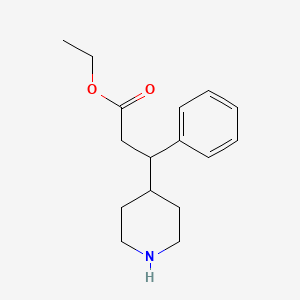

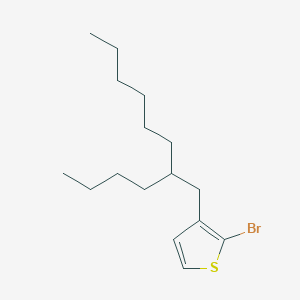
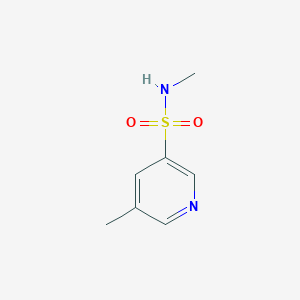
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
